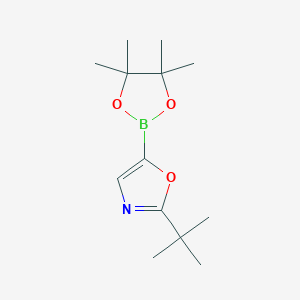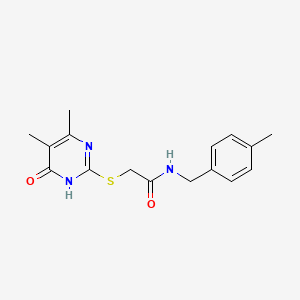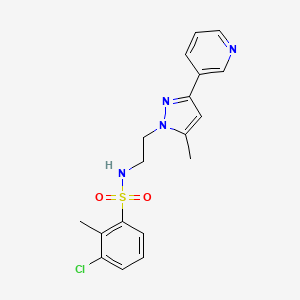
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives with various substituents has been explored in several studies. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, yielding a high product yield under mild conditions . These studies demonstrate the feasibility of synthesizing benzamide derivatives with different substituents and the importance of catalysts and reaction conditions in achieving high yields.
Molecular Structure Analysis
The molecular structures of benzamide derivatives have been characterized using various spectroscopic techniques. For example, compounds with a naphthalimide moiety connected to benzoic acid chloride were characterized by IR, UV-Visible, 1H and 13C NMR spectroscopy, and their structures were further supported by X-ray crystallography . Additionally, the characterization of two polymorphs of TKS159 was performed using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These studies highlight the importance of comprehensive structural analysis in understanding the properties of benzamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in the context of their biological activity. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), demonstrating their potential as selective CYP11B2 inhibitors . Another study synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and tested their anticancer activity against various human cancer cell lines, with some compounds showing moderate to good activity . These findings suggest that the chemical reactivity of benzamide derivatives is closely related to their potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure and the presence of different substituents. For example, the luminescent properties of pyridyl substituted benzamides were found to be dependent on the polarity of the solvents, and these compounds also exhibited multi-stimuli-responsive properties, such as mechanochromism . The polymorphism of TKS159 was studied, revealing that form alpha is thermodynamically more stable than form beta, with distinct thermal and spectroscopic properties . These studies underscore the complexity of the physical and chemical properties of benzamide derivatives and their dependence on molecular structure.
Scientific Research Applications
Synthesis and Chemical Properties
- Research into the synthesis and chemical properties of compounds similar to 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has led to the discovery of novel chemical reactions and potential applications in medicinal chemistry. For instance, the study on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights the potential for synthesizing complex piperidine derivatives, which could be structurally related or have similar synthetic pathways to the compound (Calvez, Chiaroni, & Langlois, 1998).
Photocatalytic Degradation
- The photocatalytic degradation of pyridine, a structural component of the compound, has been investigated to understand its environmental impact and degradation pathways. This research is crucial for assessing the ecological safety of chemical compounds released into the environment (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Neuroleptic Activity
- Studies on benzamides and their derivatives have explored their neuroleptic activity, offering insights into their potential therapeutic applications. Such research underlines the importance of structural modifications to enhance the pharmacological properties of benzamide derivatives (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anticancer Evaluation
- The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives showcase the ongoing efforts to discover new anticancer agents. These studies highlight the compound's relevance in developing treatments targeting specific cancer cell lines (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Receptor Binding Assays
- The compound's potential interactions with biological targets are exemplified by research on pyrazolo[1,5-α]pyridines and their in vitro receptor binding assays. Such studies contribute to understanding the compound's pharmacodynamics and potential therapeutic applications (Guca, 2014).
properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQRBURYKKGDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)



![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)
![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)